
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields . Industrial production methods may involve optimizing these reactions for scale, ensuring purity, and minimizing by-products.
Análisis De Reacciones Químicas
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Coupling Reactions: The aldehyde group can participate in C–C and C–N coupling reactions, forming complex heterocyclic structures.
Aplicaciones Científicas De Investigación
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. Indole derivatives often act as receptor agonists or inhibitors, modulating biological pathways. For instance, indole-3-carbaldehyde acts as an agonist at the aryl hydrocarbon receptor, influencing immune responses . The specific pathways and targets for this compound would depend on its structural modifications and the biological context.
Comparación Con Compuestos Similares
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its role in immune modulation and plant hormone activity.
5-Methoxyindole: Used in various synthetic applications and known for its biological activities.
1-Methylindole-3-carboxaldehyde: Utilized in the synthesis of complex molecules and pharmaceuticals.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological properties, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C15H19NO2/c1-10(2)8-16-11(3)14(9-17)13-7-12(18-4)5-6-15(13)16/h5-7,9-10H,8H2,1-4H3 |
Clave InChI |
CPFXZNFQSHAFJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1CC(C)C)C=CC(=C2)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




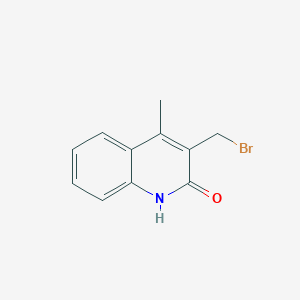

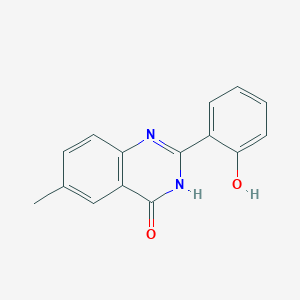
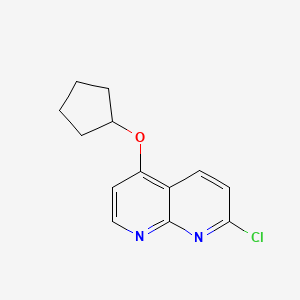


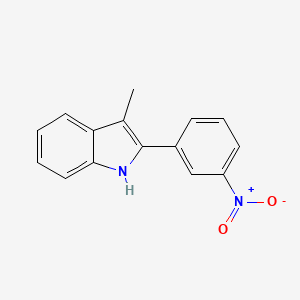
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)
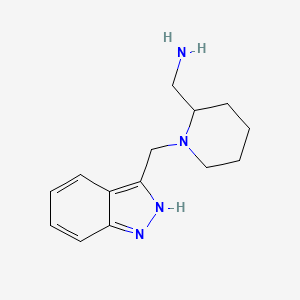
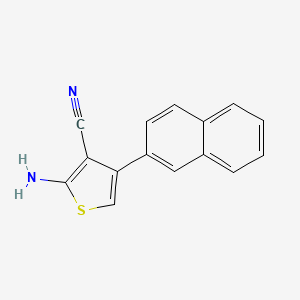
![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)
